molecular formula C20H26N2O3 B10788953 MMB-4en-PICA

MMB-4en-PICA

Cat. No.: B10788953
M. Wt: 342.4 g/mol
InChI Key: RQVMOMGJHFPBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by an alkene at the pentenyl side chain, which is a rare functional group for synthetic cannabinoids . Synthetic cannabinoids are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMB022 involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a carboxamide group and an ester group.

Industrial Production Methods: Industrial production of MMB022 would likely follow similar synthetic routes as described above, but on a larger scale. This would involve the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: MMB022 undergoes several types of chemical reactions, including:

  • Dehydrogenation
  • Dihydrodiol formation
  • Ester hydrolysis
  • Hydroxylation

Common Reagents and Conditions: The reactions typically involve the use of human liver microsomes for in vitro studies, as well as liquid chromatography-quadrupole time-of-flight mass spectrometry for analysis .

Major Products Formed: The major metabolites identified include:

Mechanism of Action

MMB022 exerts its effects by binding to cannabinoid receptors in the body, similar to other synthetic cannabinoids. The primary molecular targets are the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The binding of MMB022 to these receptors leads to the activation of various signaling pathways, resulting in its psychoactive effects .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate

InChI

InChI=1S/C20H26N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h5,7-8,10-11,13-14,18H,1,6,9,12H2,2-4H3,(H,21,23)

InChI Key

RQVMOMGJHFPBNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C

Origin of Product

United States

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